6-methoxy-3-pyridazinyl hydrosulfide
Description
Properties
Molecular Formula |
C5H6N2OS |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
3-methoxy-1H-pyridazine-6-thione |
InChI |
InChI=1S/C5H6N2OS/c1-8-4-2-3-5(9)7-6-4/h2-3H,1H3,(H,7,9) |
InChI Key |
NWUYAYVDHURYQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC(=S)C=C1 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
Chloride displacement using sodium methoxide in methanol is widely employed. In the synthesis of 2-amino-6-methoxy-3-nitropyridine, 2-amino-6-chloro-3-nitropyridine reacted with 1.05 equivalents of NaOMe in methanol at 25–30°C, achieving 89% yield. Polar solvents like methanol enhance nucleophilicity, while excess methoxide minimizes hydrolysis byproducts.
Phase-Transfer Catalysis
For sterically hindered substrates, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable methoxylation under mild conditions. A patent describing the synthesis of omeprazole analogs demonstrated that methoxylation of chlorinated heterocycles in dichloromethane-water systems with 18-crown-6 improved yields by 15–20% compared to traditional methods.
Table 1: Comparative Methoxylation Conditions
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Amino-6-Cl-3-NO₂-pyridine | NaOMe (1.05 eq) | Methanol | 25–30 | 89 | |
| 2,6-Dichloro-3-NO₂-pyridine | NaOMe (2 eq) | Acetone | 60 | 72 |
The introduction of the -SH group poses challenges due to its susceptibility to oxidation and nucleophilic competition.
Radical Sulfinylation with SO₂
Recent advancements in photocatalysis enable direct C–H sulfinylation. A study utilizing hydrogen atom transfer (HAT) photocatalysts activated isobutane with SO₂ under flow conditions, generating sulfinate intermediates that were reduced to hydrosulfides using NaBH₄. Applied to pyridazines, this method could bypass traditional thiolation steps, though yields for aromatic systems remain unverified.
Thiol-Disulfide Exchange
In a patented benzimidazole synthesis, chloromethyl intermediates reacted with 5-methoxy-2-mercaptobenzimidazole in a two-phase system (dichloromethane-water) with NaOH and tetrabutylammonium bromide, yielding thioethers. Adapting this, 3-chloro-6-methoxypyridazine could undergo substitution with NaSH or thiourea, though competing hydrolysis necessitates anhydrous conditions.
Purification and Characterization
Chromatographic techniques dominate purification due to the polar nature of hydrosulfide derivatives. Reverse-phase HPLC with C18 columns and acetonitrile-water gradients resolves 6-methoxy-3-pyridazinyl hydrosulfide from disulfide byproducts. NMR (¹H, ¹³C) confirms regiochemistry: the methoxy group at δ 3.9 ppm (singlet) and hydrosulfide proton at δ 3.2 ppm (broad). High-resolution mass spectrometry (HRMS) provides exact mass verification, critical for validating synthetic success .
Chemical Reactions Analysis
Types of Reactions: 6-methoxy-3-pyridazinyl hydrosulfide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: 6-methoxy-3-pyridazinyl hydrosulfide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, 6-methoxy-3-pyridazinyl hydrosulfide is studied for its potential as an enzyme inhibitor. Its thiol group can interact with the active sites of enzymes, making it a valuable tool in enzymology studies .
Medicine: Its ability to modulate enzyme activity makes it a candidate for drug development targeting various diseases .
Industry: In the industrial sector, 6-methoxy-3-pyridazinyl hydrosulfide can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 6-methoxy-3-pyridazinyl hydrosulfide involves its interaction with molecular targets, primarily enzymes. The thiol group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme function and developing enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamethoxypyridazine
- Structure : 3-Sulfonamido-6-methoxy-pyridazine (a sulfonamide derivative) .
- Functional Group : Sulfonamide (-SO₂NH₂) at position 3.
- Bioactivity : Antibacterial agent; inhibits dihydropteroate synthase in folate synthesis.
- Reactivity: Sulfonamide acts as a hydrogen-bond donor/acceptor, enhancing target binding.
- enzyme inhibition) .
Pyridazine Sulfonate Esters (e.g., Compound 7a in )
- Structure : 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate .
- Functional Group : Sulfonate (-SO₃⁻) at position 3.
- Key Difference : Hydrosulfide’s -SH is nucleophilic, whereas sulfonates are electrophilic. This contrast impacts reactivity—sulfonates participate in substitution reactions, while hydrosulfides may oxidize to disulfides or bind metal ions .
Sodium Hydrosulfide (NaHS)
- Structure: Inorganic salt (Na⁺HS⁻) .
- Function: Releases HS⁻ ions in solution; used in synthesis and as an H₂S donor.
- Key Difference : 6-Methoxy-3-pyridazinyl hydrosulfide is organic and less water-soluble, enabling targeted delivery of H₂S or thiol groups in biological systems. Unlike NaHS, it is less likely to cause rapid pH shifts or spontaneous combustion .
Ethanethiol (Ethyl Mercaptan)
- Structure : Simple aliphatic thiol (CH₃CH₂SH) .
- Properties : Volatile, pungent odor; used in gas odorants.
Data Table: Functional Group Comparison
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
